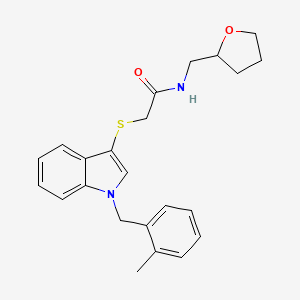

2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

This compound features a central indole scaffold substituted at the 1-position with a 2-methylbenzyl group and at the 3-position with a thioacetamide moiety. The acetamide nitrogen is further functionalized with a tetrahydrofuran-2-ylmethyl group, which introduces chirality and enhances solubility due to the oxygen-rich tetrahydrofuran ring.

Properties

IUPAC Name |

2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c1-17-7-2-3-8-18(17)14-25-15-22(20-10-4-5-11-21(20)25)28-16-23(26)24-13-19-9-6-12-27-19/h2-5,7-8,10-11,15,19H,6,9,12-14,16H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWTXFNFUICYOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a novel derivative of indole, a structure known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its molecular formula . Its structure features an indole core linked to a thioether and an acetamide moiety, which may contribute to its pharmacological properties.

Antioxidant Activity

Research indicates that indole derivatives often exhibit significant antioxidant properties. The presence of the indole structure in this compound suggests potential efficacy in scavenging free radicals and mitigating oxidative stress, which is implicated in various diseases.

Antimicrobial Properties

Indoles are known for their antimicrobial activities. Preliminary studies have shown that compounds similar to this compound possess inhibitory effects against a range of pathogens, including bacteria and fungi.

Anti-inflammatory Effects

Indole derivatives have been studied for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and pathways, suggesting a potential role in treating inflammatory diseases.

The biological activity of this compound may be attributed to several mechanisms:

- Tyrosinase Inhibition : Analogous compounds have demonstrated strong inhibition of tyrosinase, an enzyme involved in melanin production, which could be beneficial for hyperpigmentation disorders .

- Antioxidant Mechanism : The compound likely acts through the reduction of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Modulation of Signaling Pathways : Indoles can influence various signaling pathways related to inflammation and cell survival, enhancing their therapeutic potential.

Case Studies

Several studies have investigated the biological activities of indole derivatives:

- Study on Melanin Production : A study highlighted that indole derivatives effectively inhibited melanin production in B16F10 melanoma cells, attributing this effect to tyrosinase inhibition .

- Antimicrobial Efficacy : Another research effort focused on synthesizing various indole derivatives and evaluating their antimicrobial activities against clinical isolates, demonstrating promising results against resistant strains .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a complex molecular structure that includes an indole moiety, a thioether linkage, and a tetrahydrofuran substituent. The molecular formula is , with a molecular weight of approximately 467.6 g/mol. The presence of the indole ring is significant as it is commonly found in many biologically active compounds.

Anticancer Activity

Research has indicated that compounds with indole structures exhibit anticancer properties. The specific compound has been studied for its potential to inhibit cancer cell proliferation. For instance, derivatives of indole have shown promising results against various cancer types, including breast and prostate cancers. The thioether group may enhance the bioactivity of the compound by improving its interaction with biological targets.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that similar indole derivatives exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structural features have demonstrated minimum inhibitory concentrations (MICs) effective against strains such as Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has suggested that indole derivatives can inhibit tau aggregation, a process associated with neurodegenerative diseases like Alzheimer's. The compound's ability to mitigate toxicity induced by tau aggregation could position it as a candidate for further development in treating neurodegenerative disorders .

Drug Design and Development

The unique structure of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide makes it an interesting scaffold for drug design. Its diverse functional groups allow for modifications that can enhance pharmacokinetic properties such as solubility and bioavailability. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy against specific targets in disease pathways.

In Silico Studies

Computational studies have been employed to predict the binding affinity of this compound to various biological targets. Molecular docking simulations can provide insights into how modifications to the structure may enhance its therapeutic potential, allowing researchers to design more effective derivatives .

Material Science Applications

The potential applications of this compound extend beyond biological systems into material science, particularly in the development of organic semiconductors and sensors due to the electronic properties of indole derivatives. The incorporation of such compounds into polymer matrices could lead to innovative materials with tailored electronic properties for use in optoelectronic devices.

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules, focusing on substituents, molecular properties, and reported bioactivities:

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

- The 2-methylbenzyl group in the target compound likely enhances lipophilicity and membrane permeability compared to bulkier substituents (e.g., 4-chlorobenzyl in 4a ), which could improve cellular uptake .

- The tetrahydrofuran-2-ylmethyl group, shared with compound 33 , is advantageous for solubility and bioavailability compared to aromatic N-acetamide substituents (e.g., pyridin-4-yl in 4a or benzothiazol-2-yl in 2a ) .

Linkage Modifications: Thioether vs. Sulfonyl: The thioether linkage in the target compound may offer better metabolic stability than the sulfonyl group in N-(4-ethoxyphenyl)-2-...sulfonylacetamide (), as sulfonyl groups are prone to enzymatic oxidation. However, sulfonyl derivatives often exhibit stronger hydrogen-bonding capacity, which could enhance target affinity . Thio vs.

Pharmacological Potential: Compound 33 () and the target compound share the tetrahydrofuran motif, which is associated with improved pharmacokinetics in small-molecule drug candidates.

Q & A

Q. What are the critical parameters for synthesizing 2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide?

The synthesis involves multi-step reactions requiring precise control of:

- Temperature : Optimal ranges vary by step; e.g., 60–80°C for thioether bond formation to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the indole sulfur position .

- Reaction time : Extended reaction times (>12 hours) are often needed for coupling the tetrahydrofuran-methyl group while avoiding racemization .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization ensures ≥95% purity .

Q. How is the compound structurally characterized?

Key techniques include:

- NMR spectroscopy : - and -NMR confirm substitution patterns (e.g., 2-methylbenzyl group at N1 of indole, thioacetamide linkage) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z ~477.2) .

- X-ray crystallography : Resolves stereochemistry of the tetrahydrofuran moiety and confirms spatial arrangement of substituents .

Q. What preliminary biological screening methods are recommended?

- In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or calorimetry .

- Cellular uptake studies : Fluorescent labeling (e.g., BODIPY tags) tracks intracellular localization .

- Toxicity profiling : MTT assays in HEK293 or HepG2 cells establish IC values .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Conflicts in NMR or MS data (e.g., unexpected peaks, splitting patterns) may arise from:

- Dynamic effects : Rotamers of the tetrahydrofuran-methyl group can cause peak broadening; variable-temperature NMR (VT-NMR) at 25–60°C clarifies this .

- Tautomerism : The indole-thioacetamide moiety may exhibit keto-enol tautomerism, resolved via - HMBC experiments .

- Impurities : Use orthogonal methods (HPLC-MS, 2D NMR) to distinguish by-products from the target compound .

Q. How to optimize reaction yields for scale-up synthesis?

Key strategies include:

- Catalyst screening : Pd(OAc) or CuI improves coupling efficiency in heterocyclic systems .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) for thioether formation .

- Flow chemistry : Continuous-flow systems minimize side reactions during tetrahydrofuran-methyl group attachment .

Q. What computational methods support mechanistic studies of this compound’s bioactivity?

- Molecular docking : Predict binding to targets (e.g., indole-recognizing receptors) using AutoDock Vina or Schrödinger .

- MD simulations : Analyze stability of ligand-target complexes (100 ns simulations in GROMACS) .

- QSAR modeling : Correlate substituent effects (e.g., 2-methylbenzyl vs. 4-methylbenzyl) with activity trends .

Q. How to address discrepancies in biological activity across cell lines?

Variability (e.g., higher potency in cancer vs. normal cells) may stem from:

- Metabolic differences : Use LC-MS to quantify compound degradation in different media .

- Target expression levels : Validate via Western blot or qPCR (e.g., measure kinase expression in each cell line) .

- Membrane permeability : Compare uptake using radiolabeled -acetamide analogs .

Methodological Challenges and Solutions

Q. Handling hygroscopic intermediates during synthesis

- Solution : Conduct reactions under inert atmosphere (N/Ar) and use anhydrous solvents stored over molecular sieves .

Q. Managing low solubility in aqueous buffers for bioassays

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.